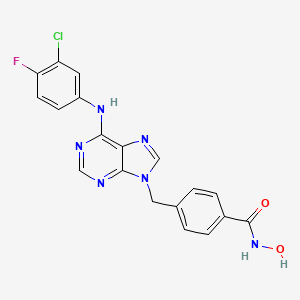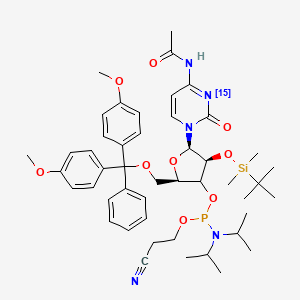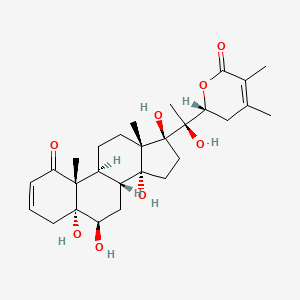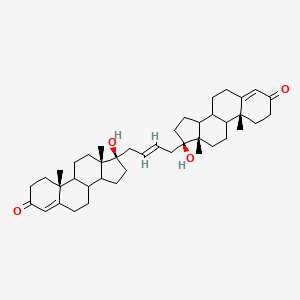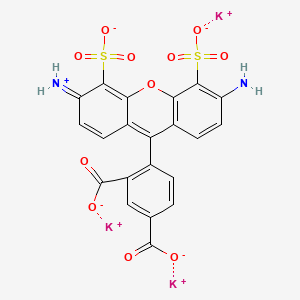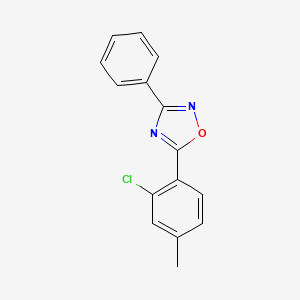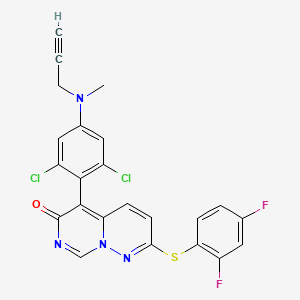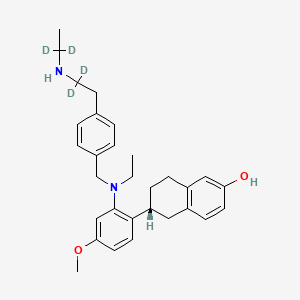![molecular formula C25H20N6O8Re-4 B12375279 fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)
fac-[Re(CO)3(L3)(H2O)][NO3]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fac-[Re(CO)3(L3)(H2O)][NO3] typically involves the reaction of rhenium tricarbonyl precursors with appropriate ligands under controlled conditions. One common method includes the use of rhenium pentacarbonyl chloride as a starting material, which reacts with the ligand L3 and water to form the desired complex . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the complex.
Industrial Production Methods
While specific industrial production methods for fac-[Re(CO)3(L3)(H2O)][NO3] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
fac-[Re(CO)3(L3)(H2O)][NO3] undergoes various chemical reactions, including:
Substitution Reactions: The water molecule in the complex can be replaced by other ligands, leading to the formation of new coordination compounds.
Oxidation and Reduction Reactions: The rhenium center can participate in redox reactions, altering its oxidation state and potentially leading to different coordination environments.
Common Reagents and Conditions
Common reagents used in reactions with fac-[Re(CO)3(L3)(H2O)][NO3] include other ligands (e.g., phosphines, amines) for substitution reactions and oxidizing or reducing agents for redox reactions . These reactions are typically carried out in organic solvents under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new rhenium complexes with different ligands, while redox reactions can produce rhenium complexes with altered oxidation states .
Scientific Research Applications
fac-[Re(CO)3(L3)(H2O)][NO3] has several scientific research applications, including:
Mechanism of Action
The mechanism by which fac-[Re(CO)3(L3)(H2O)][NO3] exerts its effects involves its accumulation in mitochondria, where it disrupts ATP production . This disruption leads to mitochondrial dysfunction and the induction of paraptosis, a form of programmed cell death characterized by extensive cytoplasmic vacuolization . Unlike apoptosis, paraptosis does not involve caspase activation or DNA fragmentation .
Comparison with Similar Compounds
Similar Compounds
- fac-[Re(CO)3(L1)(H2O)][NO3]
- fac-[Re(CO)3(L2)(H2O)][NO3]
- fac-[Re(CO)3(L4)(H2O)][NO3]
Uniqueness
fac-[Re(CO)3(L3)(H2O)][NO3] is unique due to its specific ligand L3, which imparts distinct chemical and biological properties . Compared to similar compounds, it has shown higher cytotoxicity against prostate cancer cells and a more pronounced ability to induce paraptosis .
Properties
Molecular Formula |
C25H20N6O8Re-4 |
|---|---|
Molecular Weight |
718.7 g/mol |
IUPAC Name |
methanone;2-(5-methoxy-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline;rhenium;nitrate;hydrate |
InChI |
InChI=1S/C22H15N5O.3CHO.NO3.H2O.Re/c1-28-12-6-7-17-15(10-12)16(11-25-17)22-26-20-13-4-2-8-23-18(13)19-14(21(20)27-22)5-3-9-24-19;3*1-2;2-1(3)4;;/h2-11,25H,1H3,(H,26,27);3*1H;;1H2;/q;4*-1;; |
InChI Key |
RFWDJJPGJKZHPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6.[CH-]=O.[CH-]=O.[CH-]=O.[N+](=O)([O-])[O-].O.[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


